2(1H)-Pyrimidinethione, 4,6-diphenyl-
Description
Contextualization within Nitrogen and Sulfur Containing Heterocycles
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form a cornerstone of organic and medicinal chemistry. openmedicinalchemistryjournal.comacs.org A significant subclass of these are heterocycles incorporating both nitrogen and sulfur atoms within their ring systems. openmedicinalchemistryjournal.comresearchgate.net These N,S-containing heterocycles exhibit unique physicochemical properties and reactivity compared to their carbocyclic counterparts, stemming from the differences in electronegativity and the presence of unshared electron pairs on the heteroatoms. openmedicinalchemistryjournal.com This structural and electronic diversity makes them valuable scaffolds in various applications, from pharmaceuticals to materials science. openmedicinalchemistryjournal.comresearchgate.net
The pyrimidine (B1678525) ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a privileged structure found in numerous biologically essential molecules, including nucleic acids (cytosine, thymine, and uracil) and vitamins. researchgate.net When a pyrimidine ring is modified to include a thione group (C=S), it forms a pyrimidinethione. 2(1H)-Pyrimidinethione, 4,6-diphenyl- belongs to this class, specifically representing a dihydropyrimidine-2(1H)-thione. Its core structure is a six-membered ring containing two nitrogen atoms and a sulfur atom exocyclic to the ring, with phenyl groups attached at positions 4 and 6.
Historical Overview of Pyrimidinethione Research
Research into pyrimidine-based heterocycles has a rich history. A foundational moment in the synthesis of related structures was the late 19th century, with the discovery of a one-pot condensation reaction by Italian chemist Pietro Biginelli. nih.gov The classic Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). researchgate.net This method provided an efficient route to dihydropyrimidinones (DHPMs).
The adaptation of this reaction to use thiourea (B124793) in place of urea was a crucial development, opening the door to the synthesis of dihydropyrimidinethiones, also known as pyrimidine-2-thiones. researchgate.netjuniperpublishers.com This modification allowed for the creation of a vast library of pyrimidinethione derivatives. juniperpublishers.com Over the decades, research has focused on expanding the synthetic methodologies, including the use of microwave assistance and various catalysts to improve yields and reaction times, and exploring the diverse biological and pharmacological activities of these compounds. juniperpublishers.comfoliamedica.bg The pyrimidinethione nucleus is now recognized as a key pharmacophore, with studies demonstrating a wide spectrum of biological activities. juniperpublishers.comjuniperpublishers.com
Significance of the 4,6-Diphenyl Substitution Pattern
The substitution pattern on the pyrimidinethione core profoundly influences its chemical and physical properties. In 2(1H)-Pyrimidinethione, 4,6-diphenyl-, the presence of two phenyl groups at positions 4 and 6 is of particular significance. These bulky, aromatic substituents have several key effects:
Steric Influence: The phenyl groups introduce significant steric hindrance around the pyrimidine ring, which can direct the regioselectivity of subsequent reactions.
Electronic Effects: The aromatic rings can participate in π-stacking interactions and electronically modulate the reactivity of the heterocyclic core.
Solubility and Crystallinity: The large, nonpolar phenyl groups affect the compound's solubility in various solvents and often contribute to its crystalline nature. chemicalbook.com
Biological Activity: In medicinal chemistry, aryl substituents are often incorporated to enhance binding affinity to biological targets through hydrophobic and aromatic interactions. The diphenyl pattern provides a specific three-dimensional arrangement that can be crucial for interaction with enzyme active sites or receptors.
The synthesis of 4,6-diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione (B1587227) is often achieved through a variation of the Biginelli reaction, typically by condensing benzaldehyde, acetophenone (B1666503) (as the ketone component), and thiourea. chemicalbook.com The selection of these specific precursors directly leads to the desired 4,6-diphenyl substitution pattern.
Overview of Research Trajectories for 2(1H)-Pyrimidinethione, 4,6-diphenyl-
Research involving 2(1H)-Pyrimidinethione, 4,6-diphenyl- and its close derivatives has primarily focused on two main areas: synthetic utility and evaluation of biological activity.
As a synthetic intermediate, the compound serves as a versatile building block. The reactive sites, including the N-H protons, the thione group, and the active methylene (B1212753) group, allow for a variety of chemical transformations. Research has shown that 4,6-diaryl-2(1H)pyrimidine-2-thiones can be utilized for the synthesis of several new fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines. researchgate.net These reactions demonstrate the compound's role as a scaffold for constructing more complex molecular architectures. tandfonline.com
In terms of biological investigation, the broader class of pyrimidinethiones is known to possess a wide range of pharmacological properties, including antimicrobial, antioxidant, antitumor, and anti-inflammatory activities. researchgate.netnih.govjuniperpublishers.com While many studies focus on the general class, the specific 4,6-diphenyl substitution is often explored within these contexts. For instance, derivatives of 4,6-diaryl-dihydropyrimidin-2(1H)-thione are synthesized and evaluated for their potential as anticancer agents. ekb.eg The research trajectory aims to correlate specific structural features, such as the diphenyl pattern, with observed biological effects to guide the design of new therapeutic agents.
Compound Data Tables
Table 1: Physicochemical Properties of 2(1H)-Pyrimidinethione, 4,6-diphenyl- This table summarizes the key computed physicochemical properties of the title compound.
| Property | Value | Source |
| IUPAC Name | 4,6-diphenyl-1H-pyrimidine-2-thione | nih.gov |
| Molecular Formula | C₁₆H₁₂N₂S | nih.gov |
| Molecular Weight | 264.3 g/mol | nih.gov |
| Monoisotopic Mass | 264.07211956 Da | nih.gov |
| CAS Number | 32079-26-8 | nih.gov |
| XLogP3 | 3.5 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Table 2: Synthesis Data for a Related Derivative, 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione This table presents typical reaction data for the synthesis of a closely related tetrahydropyrimidine (B8763341) thione.
| Parameter | Details | Source |
| Reactants | Acetophenone, Benzaldehyde, Thiourea, Potassium Hydroxide (B78521) | chemicalbook.com |
| Solvent | Ethanol (B145695) | chemicalbook.com |
| Conditions | Ultrasonic bath, 50 °C, 30-90 min | chemicalbook.com |
| Yield | 94% | chemicalbook.com |
| Appearance | Off-white shiny crystals | chemicalbook.com |
| Melting Point | 182-184 °C | chemicalbook.com |
Structure
3D Structure
Properties
CAS No. |
32079-26-8 |
|---|---|
Molecular Formula |
C16H12N2S |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4,6-diphenyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C16H12N2S/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) |
InChI Key |
YFOKEAIUZJMAMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=S)N2)C3=CC=CC=C3 |
Other CAS No. |
32079-26-8 |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Pyrimidinethione, 4,6 Diphenyl and Its Derivatives
Conventional Synthetic Routes
Conventional methods remain fundamental in the synthesis of pyrimidinethiones, relying on well-established chemical reactions that have been refined over decades.
A prevalent and effective method for synthesizing 4,6-disubstituted pyrimidine-2(1H)-thiones involves the cyclocondensation reaction between a chalcone (B49325) (1,3-diaryl-2-propen-1-one) and thiourea (B124793). researchgate.netorganic-chemistry.org This reaction typically proceeds under basic conditions, where the thiourea attacks the β-carbon of the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular cyclization and dehydration to form the dihydropyrimidinethione ring. biomedres.us
The reaction can be carried out using conventional heating (reflux) in a solvent like ethanol (B145695) with a base such as potassium hydroxide (B78521) (KOH) or potassium-t-butoxide. researchgate.netslideshare.net More contemporary approaches have utilized microwave irradiation to accelerate the reaction, often leading to significantly reduced reaction times and improved yields. nih.govnih.gov For instance, pyrimidinedione derivatives have been synthesized from chalcones and thiourea with KOH in ethanol using a microwave oven. nih.gov
One specific study reported the synthesis of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives from the corresponding chalcones and thiourea in ethanol at 65 °C, utilizing triphenylphosphine (B44618) (PPh3) as an efficient and recyclable catalyst, which afforded good yields. researchgate.net
Table 1: Examples of Chalcone and Thiourea Condensation
| Chalcone Precursor | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| (2E)-1,3-Diphenylprop-2-en-1-one | Thiourea, KOH | Ethanol, Reflux, 7h | 4,6-Diphenyl-3,4-dihydro-1H-pyrimidine-2-thione | - | slideshare.net |
| Substituted Chalcones | Thiourea, KOH | Ethanol, Microwave (210W), 7-10 min | Substituted Pyrimidine (B1678525) Derivatives | - | biomedres.usnih.gov |
| 1,3-Diaryl-2-propen-1-ones | Thiourea, PPh3 | Ethanol, 65°C | 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives | Good | researchgate.net |
| Chalcones | Guanidine/Urea (B33335)/Thiourea, K-t-butoxide | Ethanol/Methanol | Pyrimidine derivatives | - | researchgate.net |
The Biginelli reaction, first reported in 1893, is a classic multicomponent reaction that traditionally involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. This one-pot synthesis is highly valuable for producing 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs).
To synthesize a 4,6-diphenyl substituted pyrimidinethione via a direct Biginelli approach, the required components would be benzaldehyde, a β-dicarbonyl compound like benzoylacetone, and thiourea. The reaction mechanism is believed to start with the condensation between the aldehyde and urea/thiourea to form an iminium intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the β-dicarbonyl compound and subsequent cyclization with dehydration to yield the final DHPM product. organic-chemistry.org
Numerous modifications and improvements to the original protocol have been developed to enhance yields and broaden the substrate scope, especially for less reactive aldehydes. These variants often employ different catalysts, including Lewis and Brønsted acids, or utilize alternative reaction conditions such as microwave irradiation or solvent-free systems. For example, 3,4-dihydropyrimidinones have been prepared through the ternary condensation of aromatic aldehydes, ethyl acetoacetate (B1235776), and urea/thiourea using trichloroacetic acid in ethanol.
A straightforward and common route to 2-pyrimidinethiones is the direct cyclization of a 1,3-dicarbonyl compound with thiourea. To obtain 2(1H)-Pyrimidinethione, 4,6-diphenyl-, the specific precursor required is 1,3-diphenyl-1,3-propanedione (dibenzoylmethane).
The reaction involves the condensation of the two amine groups of thiourea with the two carbonyl groups of the diketone. This process typically requires acid or base catalysis to facilitate the dehydration steps, leading to the formation of the stable pyrimidine ring. The classical Pinner synthesis for pyrimidines follows this logic, condensing 1,3-dicarbonyl compounds with amidines, a principle that extends to thiourea. Studies on fluorinated 1,3-diketones reacting with thiourea have demonstrated the formation of intermediate 4-hydroxyhexahydropyrimidine-2-thiones, which are then dehydrated to yield the final pyrimidine product.
Multicomponent reactions (MCRs), which involve combining three or more starting materials in a single pot to form a product containing portions of all reactants, represent a highly efficient strategy for synthesizing complex molecules like pyrimidines. The Biginelli reaction is a prime example of a three-component MCR.
Modern MCRs offer significant advantages, including reduced waste, high atom economy, and operational simplicity. Researchers have developed novel MCRs for pyrimidine synthesis that go beyond the classical Biginelli framework. For instance, a base-mediated, three-component synthesis of 2,4,6-trisubstituted pyrimidines has been reported using amidine hydrochlorides, aldehydes, and acetylacetone. Another advanced approach involves a Lewis acid-controlled reaction of acetophenones, benzaldehydes, and hexamethyldisilazane (B44280) (as a nitrogen source) under microwave irradiation to selectively produce triaryl-substituted pyrimidines. These methods highlight the power of MCRs to rapidly generate molecular diversity from simple, readily available starting materials.
Catalytic Approaches in Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering pathways to higher efficiency, milder reaction conditions, and improved sustainability.
Both Lewis and Brønsted acids are extensively used to catalyze the formation of the pyrimidine ring, particularly in Biginelli and related reactions. Strong Brønsted acids were used in the classic Biginelli synthesis, but these often lead to low yields. Modern methods employ a wide array of milder and more efficient catalysts.
Lewis acids such as indium(III) chloride, ytterbium(III) triflate, copper(II) trifluoroacetate, and boron trifluoride have proven effective in promoting the reaction. organic-chemistry.org For example, an iron-based ionic liquid (MAI·Fe₂Cl₇) has been used to catalyze the synthesis of dihydropyrimidine (B8664642) derivatives from aldehydes, thiourea, and 1,3-dicarbonyl compounds.
Brønsted acids, both traditional and novel, are also widely employed. Catalysts like trichloroacetic acid, sodium hydrogen sulfate (B86663), and perchloric acid-modified polyethylene (B3416737) glycol (PEG-HClO₄) have been successfully applied. These catalysts function by activating the carbonyl and imine groups toward nucleophilic attack, thereby facilitating the key bond-forming steps of the cyclization process. researchgate.net
Table 2: Catalysts Used in the Synthesis of Pyrimidinethiones and Derivatives
| Catalyst | Catalyst Type | Reaction | Substrates | Reference |
|---|---|---|---|---|
| Triphenylphosphine (PPh₃) | Lewis Base | Condensation | Chalcones, Thiourea | researchgate.net |
| Trichloroacetic acid | Brønsted Acid | Biginelli-type | Aldehydes, Ethyl acetoacetate, Thiourea | |
| MAI·Fe₂Cl₇ | Lewis Acid | Biginelli-type | Aldehydes, 1,3-Dicarbonyls, Thiourea | |
| Boron trifluoride (BF₃) | Lewis Acid | Biginelli | Aldehydes, β-Ketoesters, Thiourea | |
| Sodium hydrogen sulfate | Brønsted Acid | Biginelli-type | Methyl aroylpyruvate, Aldehydes, Thiourea | |
| BF₃·OEt₂ / TMSOTf | Lewis Acid | Multicomponent | Acetophenones, Aldehydes, HMDS |
Organocatalytic Systems (e.g., Triphenylphosphine)
The synthesis of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione derivatives has been effectively achieved using organocatalytic systems, with triphenylphosphine (PPh₃) emerging as a prominent catalyst. researchgate.netjksus.org This method involves the condensation of 1,3-diaryl-2-propen-1-ones, commonly known as chalcones, with thiourea. researchgate.net Researchers have reported an efficient and direct procedure where these reactants are heated in ethanol at 65 °C in the presence of a catalytic amount of triphenylphosphine. jksus.orgresearchgate.net
Triphenylphosphine functions as a Lewis base catalyst in this reaction, offering a flexible and effective route to a variety of 3,4-dihydropyrimidin-2-ones, thiones, and imines. jksus.org The optimal amount of triphenylphosphine has been identified as 0.2 mmol to achieve the best yields. jksus.org This organocatalytic approach is noted for its good to excellent yields, relatively short reaction times, and simple work-up procedures. jksus.orgresearchgate.net A significant advantage of this method is the ability to recycle the triphenylphosphine catalyst without a considerable loss of activity, aligning with principles of sustainable chemistry. jksus.orgresearchgate.net The reaction demonstrates tolerance to both electron-donating and electron-withdrawing groups on the aryl substituents of the chalcone. jksus.org
| Reactants | Catalyst | Solvent | Temperature | Key Findings | Reference |
|---|---|---|---|---|---|
| 1,3-Diaryl-2-propen-1-ones (Chalcones) + Thiourea | Triphenylphosphine (PPh₃) | Ethanol | 65 °C | Efficient synthesis with good yields; catalyst is recyclable. | jksus.orgresearchgate.net |
Green Chemistry-Inspired Catalysis (e.g., Nanocatalysts, Ionic Liquids)
In line with the growing emphasis on environmentally benign synthetic protocols, green chemistry principles have been applied to the synthesis of pyrimidine derivatives. researchgate.net Methodologies employing nanocatalysts and ionic liquids have been developed to minimize environmental impact, reduce reaction times, and improve yields.
Ionic Liquids: Brønsted acidic ionic liquids have been successfully used as reusable catalysts for the three-component synthesis of 4,6-diarylpyrimidin-2(1H)-ones from aromatic aldehydes, acetophenone (B1666503), and urea or thiourea. researchgate.net These reactions are often conducted under solvent-free conditions, which presents a significant environmental advantage. researchgate.net The use of ionic liquids such as 1-hydrogen-3-methylimidazolium hydrogen sulfate ([Hmim]HSO₄) facilitates high yields, short reaction times, and a simple work-up, with the catalyst being easily separated and reused. researchgate.netoiccpress.com
Nanocatalysts: While specific examples for 4,6-diphenyl-2(1H)-pyrimidinethione are emerging, the use of nanocatalysts in the synthesis of related heterocyclic scaffolds is well-documented. For instance, a Polyindole/TiO₂ nanocatalyst has been used for the green synthesis of 1,4-dihydropyridine (B1200194) derivatives, which, like pyrimidines, are synthesized via multi-component reactions. scirp.org Such heterogeneous nanocatalysts offer advantages like high efficiency, stability, low cost, and recyclability, making them promising for the eco-friendly production of pyrimidine derivatives. oiccpress.comscirp.org The application of catalysts like Fe₃O₄@SiO₂-based nanoparticles further highlights the trend towards using magnetically recoverable nanocatalysts for synthesizing heterocyclic compounds in aqueous media. oiccpress.com
| Green Catalyst Type | Example | Reaction Conditions | Advantages | Reference |
|---|---|---|---|---|
| Ionic Liquid | Brønsted acidic ionic liquids (e.g., [Hmim]HSO₄) | Solvent-free, thermal | Reusable catalyst, high yields, short reaction times, easy work-up. | researchgate.netchem-soc.si |
| Nanocatalyst | Polyindole/TiO₂, Fe₃O₄@SiO₂-based nanoparticles | Solvent-free or aqueous media, room temperature | Cheap, stable, recyclable, high yields, simple product isolation. | oiccpress.comscirp.org |
Derivatization via Post-Synthetic Modification
Post-synthetic modification of the 2(1H)-pyrimidinethione, 4,6-diphenyl- scaffold is a key strategy for creating a diverse library of derivatives. These modifications primarily target the sulfur and nitrogen atoms of the pyrimidine ring.
S-Alkylation and S-Functionalization Reactions
The exocyclic sulfur atom in the pyrimidinethione core is a soft nucleophile and readily undergoes S-alkylation. A common method involves reacting the pyrimidinethione with an alkyl halide, such as ethyl chloroacetate (B1199739), in a suitable solvent like absolute ethanol. nih.gov This reaction proceeds efficiently upon heating to yield the corresponding 2-(alkylthio)pyrimidine derivative. nih.gov For example, the reaction of a substituted 3,4-dihydro-1H-pyrimidine-2-thione with ethyl chloroacetate on a water bath for several hours produced the ethyl (pyrimidin-2-ylsulfanyl)acetate derivative in good yield. nih.gov This S-functionalization is a crucial step in building more complex polyheterocyclic compounds based on the pyrimidine-2-thione core. nih.gov
N-Substitution Strategies
While S-alkylation is often favored, selective N-substitution of the pyrimidine ring presents a greater challenge due to the ambident nature of the pyrimidinethione anion. nih.gov However, specific conditions have been developed to favor N-alkylation. For the analogous pyrimidin-2(1H)-ones, selective N1-alkylation has been achieved using phase transfer catalysis (PTC) under solvent-less conditions. nih.gov This method typically employs a catalyst like tetrabutylammonium (B224687) hydrogen sulfate with a strong base such as 50% aqueous NaOH. nih.gov
In the absence of such specific catalytic systems, alkylation often leads to a mixture of N- and S-alkylated products. Studies on the related 4,6-diphenylpyrimidin-2(1H)-ones have shown that using potassium carbonate (K₂CO₃) as the base tends to produce N-alkylated products in moderate yields, whereas using cesium carbonate (Cs₂CO₃) can selectively favor the formation of the O-alkylated (analogous to S-alkylated) regioisomer. nih.govrsc.org These findings underscore that the choice of base and reaction conditions is critical for directing the regioselectivity of alkylation toward the desired nitrogen atom. nih.gov
Introduction of Exocyclic Heteroatoms (e.g., Selenium)
The sulfur atom of a pyrimidinethione can be replaced by other heteroatoms, such as selenium, to generate novel derivatives. clockss.org The synthesis of 1,4,6-trisubstituted 2[1H]-pyrimidineselenones has been accomplished from the corresponding 2[1H]-pyrimidinethiones. clockss.org A general procedure for this transformation involves the treatment of a quaternary heterocyclic ammonium (B1175870) salt, derived from the pyrimidinethione, with the hydroselenide ion (HSe⁻). clockss.org This method has been successfully applied to various derivatives of 1-aryl-4,6-dimethyl-2[1H]-pyrimidinethiones. clockss.org The introduction of the selenium atom results in a bathochromic shift in the UV spectra of the compounds compared to their sulfur analogs. clockss.org This structural modification has been explored to enhance the biological activity of the pyrimidine scaffold. researchgate.net
Reactivity and Mechanistic Investigations of 2 1h Pyrimidinethione, 4,6 Diphenyl
Electrophilic Reactions of the Pyrimidinethione Moiety
The exocyclic sulfur atom of the pyrimidinethione is a primary site for electrophilic attack due to its nucleophilicity. Reactions with various electrophiles typically result in the formation of S-substituted derivatives, which are versatile intermediates for further synthetic transformations.
One of the most common electrophilic reactions is S-alkylation. For instance, the reaction of 4,6-diaryl-2(1H)-pyrimidine-2-thiones with alkyl halides, such as chloroacetic acid or phenacyl bromides, in the presence of a base like sodium acetate, proceeds readily to yield the corresponding 2-(alkylthio)pyrimidines. The reaction mechanism involves the deprotonation of the N-1 proton, followed by the nucleophilic attack of the thiolate anion on the electrophilic carbon of the alkylating agent.
Another key electrophilic reaction is the formation of disulfide bridges. Oxidation of 4,6-diaryl-2(1H)-pyrimidine-2-thiones with an oxidizing agent like iodine in an ethanolic potassium hydroxide (B78521) solution leads to the formation of the corresponding bis(4,6-diarylpyrimidin-2-yl)disulfide. This reaction highlights the susceptibility of the sulfur atom to oxidation.
The pyrimidine (B1678525) ring itself can also undergo electrophilic substitution, although the presence of the electron-withdrawing phenyl groups and the deactivating effect of the pyrimidine nitrogens make this less favorable. However, under forcing conditions, electrophilic attack at the C-5 position is possible, as it is the most electron-rich carbon in the ring.
Table 1: Examples of Electrophilic Reactions
| Electrophile | Reagent/Conditions | Product | Reference |
| Chloroacetic acid | Sodium acetate, Acetic acid | 2-(Carboxymethylthio)-4,6-diphenylpyrimidine | |
| Phenacyl bromide | Sodium acetate, Ethanol (B145695) | 2-(Phenacylthio)-4,6-diphenylpyrimidine | |
| Iodine | Potassium hydroxide, Ethanol | Bis(4,6-diphenylpyrimidin-2-yl)disulfide |
Nucleophilic Additions and Substitutions
The primary site for nucleophilic attack on the 2(1H)-pyrimidinethione, 4,6-diphenyl- system is the carbon atom of the C=S bond, although this is generally less common than electrophilic attack on the sulfur. More significantly, the 2-(alkylthio)pyrimidine derivatives formed from electrophilic attack are excellent substrates for nucleophilic substitution reactions.
In these S-substituted derivatives, the 2-alkylthio group acts as a good leaving group, facilitating its displacement by a variety of nucleophiles. For example, treatment of 2-(carboxymethylthio)-4,6-diphenylpyrimidine with hydrazine (B178648) hydrate (B1144303) results in the substitution of the alkylthio group to form 2-hydrazinyl-4,6-diphenylpyrimidine. This type of reaction is crucial for introducing different functionalities at the C-2 position of the pyrimidine ring.
The general mechanism for these substitution reactions follows the addition-elimination pathway typical for nucleophilic aromatic substitutions on electron-deficient heterocyclic systems. The nucleophile adds to the C-2 carbon, forming a tetrahedral intermediate, which then collapses by eliminating the alkylthio group.
Table 2: Examples of Nucleophilic Substitution Reactions
| Starting Material | Nucleophile | Reagent/Conditions | Product | Reference |
| 2-(Carboxymethylthio)-4,6-diphenylpyrimidine | Hydrazine hydrate | Ethanol, Reflux | 2-Hydrazinyl-4,6-diphenylpyrimidine |
Reaction Kinetics and Thermodynamic Analysis
Detailed experimental and computational studies on the reaction kinetics and thermodynamics of 2(1H)-Pyrimidinethione, 4,6-diphenyl- are not extensively reported in the reviewed literature. However, some general principles can be inferred.
The kinetics of S-alkylation reactions are expected to be second-order, dependent on the concentrations of both the pyrimidinethione and the alkylating agent. The rate would be influenced by the nucleophilicity of the sulfur atom, the electrophilicity of the alkylating agent, and the reaction conditions such as solvent and temperature.
For the thione-thiol tautomerism, the thermodynamic parameters (ΔG, ΔH, and ΔS) would determine the position of the equilibrium. As the thione form is generally more stable, the Gibbs free energy change for the conversion of thiol to thione is expected to be negative under standard conditions. The activation energy for the tautomerization process would dictate the rate at which equilibrium is reached.
Without specific data, a quantitative analysis remains speculative. Further research employing techniques such as stopped-flow spectroscopy, NMR line-shape analysis, and high-level computational modeling would be necessary to elucidate the kinetic and thermodynamic profiles of this compound's reactions.
Pathways to Fused Heterocyclic Systems
2(1H)-Pyrimidinethione, 4,6-diphenyl- and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
While direct conversion of 2(1H)-pyrimidinethione, 4,6-diphenyl- to pyrimido[4,5-d]pyrimidines is not the most common route, related pyrimidine structures are extensively used. For instance, the condensation of 6-aminouracil (B15529) derivatives (which are structurally related to pyrimidinethiones) with various electrophiles is a key strategy for constructing the pyrimido[4,5-d]pyrimidine (B13093195) core.
A more direct approach involves the reaction of 2-substituted pyrimidines. For example, a 2-hydrazinyl-4,6-diphenylpyrimidine, which can be synthesized from the corresponding thione (as described in section 3.2), can be cyclized with suitable reagents to form a fused triazolopyrimidine, a related heterocyclic system. The synthesis of pyrimido[4,5-d]pyrimidines often involves the reaction of a 5,6-disubstituted pyrimidine with a one-carbon synthon. For example, 6-amino-5-cyanopyrimidines can be reacted with orthoesters to form the fused ring system.
The synthesis of pyridopyrimidines from pyrimidine precursors is a well-established area of heterocyclic chemistry. These syntheses typically involve the annulation of a pyridine (B92270) ring onto a pre-existing pyrimidine core. A common strategy is the reaction of a 6-aminopyrimidine derivative with an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound.
For instance, the reaction of a 6-aminopyrimidine with a compound like ethyl acetoacetate (B1235776) or diethyl malonate can lead to the formation of a pyridone ring fused to the pyrimidine. While specific examples starting directly from 2(1H)-pyrimidinethione, 4,6-diphenyl- are not prevalent in the literature, its 2-amino analogue, 2-amino-4,6-diphenylpyrimidine, is a suitable precursor for such cyclization reactions. The amino group at C-2 and the C-5 position of the pyrimidine ring can act as nucleophiles to react with appropriate electrophiles to build the fused pyridine ring.
Thienopyrimidine and Furo[2,3-d]pyrimidine (B11772683) Annulations
The fusion of thiophene (B33073) or furan (B31954) rings to the pyrimidine core of 2(1H)-Pyrimidinethione, 4,6-diphenyl- results in the formation of thieno[2,3-d]pyrimidine (B153573) and furo[2,3-d]pyrimidine systems, respectively. These annulation reactions typically proceed by leveraging the reactivity of the pyrimidine ring and adjacent functional groups.
The synthesis of thieno[2,3-d]pyrimidines often starts from a suitably functionalized pyrimidine or thiophene precursor. A common strategy involves the Gewald reaction, followed by cyclization steps to construct the fused heterocyclic system. rsc.org For instance, the synthesis of various thieno[2,3-d]pyrimidine derivatives can be achieved through a multi-step sequence that includes the construction of the thienopyrimidine ring followed by other modifications. rsc.org Another approach involves the cyclization of 2-acylaminothiophene-3-carboxamide derivatives in the presence of a base to yield 4-oxo-thieno[2,3-d]pyrimidines. nih.gov The 4-oxo group can then be chlorinated with reagents like phosphoryl chloride to produce 4-chlorothieno[2,3-d]pyrimidines, which are versatile intermediates for further functionalization via nucleophilic substitution with various amines. nih.gov
Similarly, the construction of the furo[2,3-d]pyrimidine scaffold can be accomplished through the cyclization of appropriately substituted furan derivatives. For example, 2-Amino-4,5-diphenylfuran-3-carbonitrile can serve as a building block for synthesizing a series of furo[2,3-d]pyrimidin-4(3H)-one derivatives. researchgate.net The reaction of a 5-acetyl-furo[2,3-d]pyrimidine derivative with methyl hydrazine carbodithioate in the presence of hydrochloric acid can lead to the formation of hydrazone intermediates, which are precursors to other fused heterocyclic systems. nih.gov
The following table summarizes representative examples of reagents used in the synthesis of thieno- and furo- fused pyrimidines.
| Starting Material Type | Reagent | Fused System | Reference |
| 6-chloro-5-formyluracil | Ethyl 2-mercaptoacetate | Thieno[2,3-d]pyrimidine | capes.gov.br |
| 6-mercaptouracil | Chloroacetaldehyde | Thieno[2,3-d]pyrimidine | capes.gov.br |
| 2-Amino-4,5-diphenylfuran-3-carbonitrile | Various | Furo[2,3-d]pyrimidine | researchgate.net |
| 5-acetyl-furo[2,3-d]pyrimidine | Methyl hydrazine carbodithioate | Furo[2,3-d]pyrimidine derivative | nih.gov |
Pyrazolo and Triazolo Fused Systems
The synthesis of pyrazolo- and triazolo-fused pyrimidines from a 4,6-diphenylpyrimidine (B189498) core involves the reaction of the pyrimidine moiety with reagents capable of forming a five-membered nitrogen-containing ring.
Pyrazolo[1,5-a]pyrimidines are commonly synthesized through the condensation of 3-aminopyrazole (B16455) derivatives with 1,3-dielectrophilic compounds. nih.govresearchgate.net The regioselectivity of the cyclization can often be controlled by the reaction conditions. For instance, the reaction between isoflavone (B191592) and 3-aminopyrazole can yield 5,6-diarylpyrazolo[1,5-a]pyrimidines under microwave irradiation, while conventional heating leads to 6,7-diarylpyrazolo[1,5-a]pyrimidines. nih.gov Multicomponent reactions also provide an efficient route to highly substituted pyrazolo[1,5-a]pyrimidines. mdpi.com
The formation of triazolo[1,5-a]pyrimidine systems can be achieved through several synthetic strategies. nih.gov A prevalent method is the reaction of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or an α,β-unsaturated system. nih.govescholarship.org An alternative route involves the Dimroth rearrangement of a 1,2,4-triazolo[4,3-a]pyrimidine intermediate, which is formed from the cyclocondensation of a hydrazinylpyrimidine with a carbonyl compound. nih.govescholarship.org Furthermore, oxidative cyclization of pyrimidin-2-yl-amidines offers another pathway to this fused heterocycle. nih.govescholarship.org Specifically, starting from 4,6-diphenyl-pyrimidin-2-carboxyl chloride, a reaction sequence involving thiosemicarbazide (B42300) leads to the formation of 5-(4,6-diphenyl-pyrimidin-2-yl)-1,2,4-triazolin-3-thione, a key triazole derivative. nih.gov
The table below presents examples of synthetic routes towards pyrazolo- and triazolo-fused pyrimidines.
| Starting Material Type | Reagent | Fused System | Reference |
| Isoflavone | 3-Aminopyrazole | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| 5-Aminopyrazole | 1,3-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidine | researchgate.net |
| 3-Amino-1,2,4-triazole | 1,3-Dicarbonyl compounds | nih.govnih.govresearchgate.netTriazolo[1,5-a]pyrimidine | nih.govescholarship.org |
| Hydrazinylpyrimidine | Carbonyl compounds | nih.govnih.govresearchgate.netTriazolo[4,3-a]pyrimidine (intermediate) | nih.govescholarship.org |
| 4,6-Diphenyl-pyrimidin-2-carboxyl chloride | Thiosemicarbazide | 5-(4,6-Diphenyl-pyrimidin-2-yl)-1,2,4-triazolin-3-thione | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2 1h Pyrimidinethione, 4,6 Diphenyl Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis (e.g., 1H, 13C, DEPT 135, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2(1H)-Pyrimidinethione, 4,6-diphenyl- in solution. While specific spectral data for the parent compound is not extensively detailed in the available literature, analysis of related substituted analogues allows for a confident prediction of its NMR spectral characteristics.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule. The protons of the two phenyl rings at the 4- and 6-positions of the pyrimidine (B1678525) ring would typically appear as complex multiplets in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts would be influenced by the electronic effects of any substituents on the phenyl rings. The proton attached to the C5 of the pyrimidine ring is anticipated to resonate as a singlet, with its chemical shift influenced by the nature of the adjacent phenyl groups. The N-H proton of the pyrimidinethione ring is expected to appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration effects due to hydrogen bonding. For instance, in related 1,4,6-trisubstituted 2[1H]-pyrimidinethiones, the vinyl proton signal is a key diagnostic peak. clockss.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum would be characterized by signals corresponding to the carbons of the phenyl rings and the pyrimidine core. The C=S carbon (thiocarbonyl) is a particularly diagnostic signal, typically appearing significantly downfield, often in the range of δ 175-185 ppm. The carbons of the phenyl rings would resonate in the aromatic region (approximately δ 120-140 ppm), with the ipso-carbons (the carbons attached to the pyrimidine ring) showing distinct chemical shifts. The C4 and C6 carbons of the pyrimidine ring, being attached to the phenyl groups, would also have characteristic chemical shifts, as would the C5 carbon.
DEPT 135 and 2D NMR: Distortionless Enhancement by Polarization Transfer (DEPT) 135 experiments would be employed to differentiate between CH, CH₂, and CH₃ groups. For 2(1H)-Pyrimidinethione, 4,6-diphenyl-, a DEPT 135 spectrum would show positive signals for the CH groups of the phenyl rings and the C5-H of the pyrimidine ring, while quaternary carbons (including C2, C4, C6, and the ipso-carbons of the phenyl rings) would be absent.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, particularly within the phenyl rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing a powerful tool for assigning the complex aromatic signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2(1H)-Pyrimidinethione, 4,6-diphenyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H | 7.0 - 8.5 (m) | 120 - 140 |
| C5-H | Singlet | ~100 - 115 |
| N1-H | Broad Singlet | - |
| C2 (C=S) | - | 175 - 185 |
| C4, C6 | - | ~160 - 170 |
Note: These are predicted ranges based on data from analogous structures. Actual values may vary.
Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy) for Functional Group Identification and Molecular Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in 2(1H)-Pyrimidinethione, 4,6-diphenyl-. The FTIR spectrum provides a molecular "fingerprint" characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
Key characteristic vibrational bands expected for this molecule include:
N-H Stretching: A medium to sharp absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine within the pyrimidine ring.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings typically occur in the 1500-1680 cm⁻¹ region. jmaterenvironsci.com
Thioamide Bands: The C=S stretching vibration is a key feature of the pyrimidinethione core. This bond gives rise to several characteristic bands, often referred to as thioamide bands, which have contributions from C=S stretching, C-N stretching, and N-H bending. The primary C=S stretching band is typically found in the region of 1170-1270 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds of the phenyl groups are expected in the 690-900 cm⁻¹ region, and the pattern of these bands can provide information about the substitution pattern of the aromatic rings.
The presence of these characteristic bands in the FTIR spectrum provides strong evidence for the successful synthesis and purity of 2(1H)-Pyrimidinethione, 4,6-diphenyl-.
Table 2: Expected FTIR Vibrational Frequencies for 2(1H)-Pyrimidinethione, 4,6-diphenyl-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | 3100 - 3300 |
| Aromatic C-H Stretch | > 3000 |
| C=N and C=C Stretch | 1500 - 1680 |
| C=S Stretch (Thioamide) | 1170 - 1270 |
| Aromatic C-H Bend | 690 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the molecule and is particularly useful for analyzing the extent of conjugation. The UV-Vis spectrum of 2(1H)-Pyrimidinethione, 4,6-diphenyl- is expected to exhibit absorption bands arising from π → π* and n → π* electronic transitions.
The extensive conjugation involving the two phenyl rings and the pyrimidine core is predicted to result in strong absorption bands in the UV region. Typically, pyrimidine derivatives show absorption maxima in the range of 200-400 nm. The π → π* transitions, which are generally of high intensity, are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital, are typically of lower intensity and may appear as a shoulder on the main absorption band. The position and intensity of these absorption bands can be influenced by the solvent polarity.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pattern of 2(1H)-Pyrimidinethione, 4,6-diphenyl-. The molecular formula of the compound is C₁₆H₁₂N₂S, corresponding to a molecular weight of approximately 264.3 g/mol . nih.gov
In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound. The fragmentation pattern of pyrimidinethiones often involves characteristic losses of small molecules and radicals. Common fragmentation pathways for pyrimidinethione derivatives include the loss of the thioamide group or fragments from the substituents. sapub.org For 2(1H)-Pyrimidinethione, 4,6-diphenyl-, fragmentation could involve the loss of an SH radical, followed by further fragmentation of the pyrimidine ring. The phenyl groups can also undergo fragmentation, leading to characteristic ions such as the phenyl cation (m/z 77). The study of these fragmentation patterns provides valuable structural information and confirms the identity of the compound.
X-ray Diffraction Analysis for Solid-State Structural Characterization
It is anticipated that the pyrimidine ring will be essentially planar, with the two phenyl rings being twisted out of the plane of the pyrimidine core to varying degrees. This twisting is a result of steric hindrance between the ortho-protons of the phenyl groups and the adjacent atoms of the pyrimidine ring. The C=S bond length would be a key parameter, confirming the thione tautomer in the solid state. The crystal packing is likely to be dominated by intermolecular hydrogen bonds involving the N-H group of the pyrimidine ring and the sulfur atom of the thiocarbonyl group of an adjacent molecule, forming dimers or extended networks.
Advanced Spectroscopic Techniques for Understanding Intermolecular Interactions
The nature and strength of intermolecular interactions in the solid state can be further investigated using advanced techniques. Hirshfeld surface analysis, derived from X-ray diffraction data, is a powerful tool for visualizing and quantifying intermolecular contacts. For related dihydropyrimidine-2(1H)-thione derivatives, Hirshfeld analysis has shown that intermolecular interactions are often dominated by N-H···S hydrogen bonds, which play a crucial role in the stabilization of the crystal structure. zenodo.org Other significant interactions can include C-H···π interactions between the protons of one molecule and the π-system of the phenyl rings of a neighboring molecule, as well as π-π stacking interactions between the aromatic rings. These non-covalent interactions are fundamental in determining the supramolecular architecture and the physicochemical properties of the material.
Computational and Theoretical Chemistry of 2 1h Pyrimidinethione, 4,6 Diphenyl
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules. These methods calculate the electron density of a system to determine its energy and other properties. For pyrimidine (B1678525) derivatives, DFT is commonly used to understand their stability, reactivity, and electronic characteristics. ijcce.ac.irsemanticscholar.org
DFT calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic descriptors. Key parameters include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between these orbitals (ΔE = E-LUMO - E-HOMO) is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. ijcce.ac.ir
The insights from DFT can be used to predict how the molecule might behave in chemical reactions, for example, in its role as a potential corrosion inhibitor, where the ability to donate or accept electrons to a metal surface is crucial. ijcce.ac.ir
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand), such as 2(1H)-Pyrimidinethione, 4,6-diphenyl-, and a biological macromolecule (target), typically a protein or enzyme. This method is central to drug discovery and development for evaluating the potential of a compound to act as an inhibitor or activator. nih.govnih.gov
The process involves placing the ligand into the binding site of the target receptor and calculating the binding affinity, usually expressed as a binding energy score. nih.gov A lower binding energy indicates a more stable and favorable interaction. Studies on a wide range of pyrimidine derivatives have demonstrated their potential as inhibitors for various targets, including kinases like cyclin-dependent kinase-2 (CDK2) and epidermal growth factor receptor (EGFR), as well as viral proteases. nih.govbenthamdirect.comresearchgate.net
For instance, docking studies on pyrimidine derivatives against the human cyclin-dependent kinase-2 receptor have identified key interactions, such as hydrogen bonds between the pyrimidine's NH2 groups and amino acid residues like glutamic acid and lysine (B10760008) in the active site. nih.gov Similarly, docking of other pyrimidine compounds against the main protease of SARS-CoV-2 has been used to evaluate their potential antiviral activity. nih.gov
While specific docking studies for 2(1H)-Pyrimidinethione, 4,6-diphenyl- are not prominently documented, its structure suggests it could form hydrogen bonds via its N-H and C=S groups and hydrophobic or π-π stacking interactions through its two phenyl rings. These are crucial features for binding to many protein active sites. Molecular docking would be the primary method to hypothesize its potential biological targets and predict its binding mode and affinity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which serves as a powerful tool for structural elucidation when compared with experimental data. physchemres.org
Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an experimental Infrared (IR) spectrum. nih.gov Theoretical vibrational analysis on related pyrimidine compounds has shown a good correlation between calculated and experimental frequencies, aiding in the assignment of specific vibrational modes to functional groups. physchemres.orgscirp.org For instance, in a study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, DFT calculations at the B3LYP/6-311++G(d,p) level were used to analyze the vibrational spectra. physchemres.org Experimental IR data is available for 4,6-diphenyl-pyrimidine-2-thiol, which is the thiol tautomer of the title compound.
Table 1: Experimental IR Data for 4,6-diphenyl-pyrimidine-2-thiol
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3095 | Aromatic C-H stretching |
| 2830 | S-H stretching |
| 1640 | C=N stretching |
| 1590, 1610 | Aromatic C=C stretching |
| 1520 | C-N stretching |
Data sourced from a study on the synthesis of 4,6-disubstituted pyrimidine-2-thiols. nih.gov
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry. While historically challenging, modern machine learning approaches and refined quantum mechanical models can predict ¹H and ¹³C chemical shifts with high accuracy. mdpi.com For complex molecules, computational prediction helps in assigning the correct signals to the corresponding atoms. Studies on related pyrimidines show the influence of substituents on the chemical shifts of vinyl and aromatic protons. clockss.org For 2(1H)-Pyrimidinethione, 4,6-diphenyl-, computational analysis would be essential to assign the various proton and carbon signals, especially for the non-equivalent phenyl groups and the pyrimidine core.
Conformational Analysis and Energy Landscapes
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies to find the most stable forms. For a flexible molecule like 2(1H)-Pyrimidinethione, 4,6-diphenyl-, this is particularly important as the orientation of the two phenyl rings relative to the central pyrimidine ring can significantly affect its properties and biological activity.
Theoretical Insights into Tautomeric Equilibria and Stability
2(1H)-Pyrimidinethione, 4,6-diphenyl- can exist in a tautomeric equilibrium with its thiol form, 4,6-diphenylpyrimidine-2-thiol. Tautomers are structural isomers that readily interconvert, and the position of the equilibrium can be influenced by factors such as the solvent and temperature.
Theoretical chemistry, especially DFT, is exceptionally well-suited to study tautomeric equilibria. Detailed DFT studies have been performed on the parent 2-pyrimidinethiol/2(1H)-pyrimidinethione system to determine the relative stability of the two tautomers. nih.govelectronicsandbooks.com These studies calculate the total energy of each tautomer to predict which form is more stable.
Table 2: Calculated Relative Energies for Parent Pyrimidinethione Tautomers
| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Aqueous) |
|---|---|---|
| 2-Pyrimidinethiol | 0 kcal/mol (More stable) | +6.47 kcal/mol |
| 2(1H)-Pyrimidinethione | +3.41 kcal/mol | 0 kcal/mol (More stable) |
Calculations performed at the B3PW91/6-311+G(d,p)//B3PW91/6-31+G(d,p) level of theory. Data sourced from a DFT study on pyrimidinethione tautomerism. nih.gov
The results for the parent compound show that the thiol form is more stable in the gas phase, while the thione form is significantly more stable in an aqueous (polar) environment. nih.govelectronicsandbooks.com This solvent-induced switch is a common phenomenon for such tautomeric pairs. Furthermore, computational methods can model the transition state for the proton transfer between the tautomers, revealing the energy barrier for the interconversion. For the parent compound, water molecules were found to facilitate the tautomerization by lowering this energy barrier. nih.govelectronicsandbooks.com A similar theoretical approach would be necessary to determine the specific tautomeric preference and dynamics for the 4,6-diphenyl substituted derivative.
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are built by calculating a set of numerical descriptors for a series of molecules and then using regression techniques, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to create a mathematical equation that predicts the property of interest. nih.govmdpi.com
The pyrimidine scaffold is frequently the subject of QSAR studies for various biological activities, including anticancer, antileishmanial, and enzyme inhibition. benthamdirect.comnih.govresearchgate.net For example, QSAR models have been developed for pyrimidine derivatives as inhibitors of VEGFR-2, a target in cancer therapy. nih.gov These models use descriptors that quantify molecular properties like size, shape, and electronic features to predict inhibitory activity. Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to understand the structural requirements for pyrimidine-based inhibitors against specific kinases. nih.gov
While a specific QSAR or QSPR model for 2(1H)-Pyrimidinethione, 4,6-diphenyl- has not been identified in the literature, this compound could be included in a larger dataset of pyrimidinethione derivatives to develop such a model. The model could then be used to predict its activity or properties and to guide the design of new, more potent analogues by suggesting structural modifications that are likely to enhance the desired effect.
Investigative Studies in Biological Research Focused on Mechanisms and Targets
Mechanistic Investigations of Antimicrobial Bioactivity (Antibacterial, Antifungal)
The pyrimidine (B1678525) nucleus is a fundamental scaffold in many natural and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial properties. jmaterenvironsci.comresearchgate.net Derivatives of pyrimidinethione, in particular, have been a subject of interest in the development of new antimicrobial agents. nih.gov
Cellular Target Identification in Microbial Systems
While specific studies pinpointing the cellular targets of 2(1H)-Pyrimidinethione, 4,6-diphenyl- are not extensively detailed in the public domain, research on structurally related thiophenyl-pyrimidine derivatives offers potential insights. One such study identified a thiophenyl-pyrimidine derivative as an inhibitor of the FtsZ protein. nih.govrsc.org FtsZ is a crucial protein that assembles into a ring at the site of cell division in bacteria, making it an attractive target for novel antibiotics. nih.gov Inhibition of FtsZ polymerization and its GTPase activity disrupts bacterial cell division, ultimately leading to cell death. nih.govrsc.org However, it is important to note that these findings are for a different substituted pyrimidine and may not be directly extrapolated to the 4,6-diphenyl variant.
A study on S-alkylated derivatives of 4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-thione reported moderate antimicrobial activity against a panel of bacteria and Candida albicans. jmaterenvironsci.com The mechanism for this activity was not elucidated but the study provides a basis for further investigation into the specific cellular targets of this compound and its derivatives.
Elucidation of Growth Inhibition Pathways
The growth inhibition pathways for 2(1H)-Pyrimidinethione, 4,6-diphenyl- have not been specifically elucidated. Generally, pyrimidine analogs can interfere with nucleic acid synthesis, thereby disrupting cell growth and proliferation. nih.gov For antimicrobial action, the disruption of cell division through targeting proteins like FtsZ represents a key growth inhibition pathway for some pyrimidine derivatives. nih.gov The morphological changes observed in bacteria treated with a thiophenyl-pyrimidine derivative, such as filamentation, are indicative of inhibited cell division. nih.gov
Exploration of Anti-inflammatory Mechanisms
Pyrimidine derivatives are known to possess anti-inflammatory properties, often attributed to their ability to modulate key inflammatory mediators. nih.gov The general mechanism of action for many anti-inflammatory pyrimidines involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key players in the inflammatory response. nih.gov
Furthermore, some pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory cytokines and chemokines such as interleukins (IL-6, IL-8, IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov These molecules are critical in the amplification and perpetuation of the inflammatory cascade. While these mechanisms are established for the broader class of pyrimidines, specific studies detailing the anti-inflammatory mechanisms of 2(1H)-Pyrimidinethione, 4,6-diphenyl- are limited.
Preclinical Anticancer Research Investigations
Modulation of Efflux Pumps (e.g., ABCB1 Inhibition)
One of the major challenges in cancer chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). nih.govresearchgate.net These transporters actively pump chemotherapeutic drugs out of cancer cells, reducing their efficacy. The inhibition of ABCB1 is a promising strategy to overcome MDR. nih.govresearchgate.net
Synergistic Effects in Combination Research Strategies
The combination of different therapeutic agents is a common strategy in cancer treatment to enhance efficacy and overcome resistance. The hybridization of a pyrimidine scaffold with other pharmacologically active moieties is an approach to develop compounds with synergistic anticancer effects. encyclopedia.pub For instance, combining a pyrimidine core with structures known to interact with different cancer-related targets can lead to enhanced cytotoxicity against cancer cell lines. encyclopedia.pub
While specific combination studies involving 2(1H)-Pyrimidinethione, 4,6-diphenyl- are not detailed in the available literature, the general principle of using pyrimidine derivatives in combination therapies is well-established. encyclopedia.pub The potential for this compound to act synergistically with existing anticancer drugs would likely stem from complementary mechanisms of action, such as inhibiting MDR or targeting different pathways involved in cancer cell proliferation and survival.
Molecular Target Identification and Mode of Action Studies
The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, with its derivatives showing a wide array of biological activities. nih.govresearchgate.net For the specific compound 2(1H)-Pyrimidinethione, 4,6-diphenyl-, and its analogs, research has focused on identifying their molecular targets to understand their mechanism of action, particularly in the context of cancer therapy.
One of the key areas of investigation has been their role as inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.gov The PI3K signaling pathway is crucial for cell proliferation, growth, and survival, and its dysregulation is a common feature in many human cancers. nih.gov Studies have shown that 4,6-diaryl-substituted pyrimidines exhibit significant inhibitory potency against PI3Ks, making them promising candidates for oncology treatments. nih.gov Molecular docking studies have further supported these findings, indicating a strong binding affinity of certain diaryl pyrimidine derivatives for PI3Kγ. nih.gov Some diphenyl derivatives of pyrimidine have even demonstrated dual inhibitory activity against PI3K. nih.gov
In addition to PI3K, another identified molecular target for pyrimidine derivatives is the dual bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). nih.govmdpi.com Both BRD4 and PLK1 are critically involved in mitosis and cell cycle progression. nih.gov The simultaneous inhibition of these two proteins by a single molecule has been shown to produce synergistic antitumor effects, leading to increased apoptosis and decreased cancer cell proliferation. nih.govmdpi.com A study on novel aminopyrimidine-2,4-diones, 2-thiopyrimidine-4-ones, and 6-arylpteridines, which share structural similarities with 4,6-diphenyl-2(1H)-pyrimidinethione, identified compounds that act as dual-target inhibitors of BRD4 and PLK1. nih.gov Specifically, a compound with two unsubstituted phenyl moieties showed potent inhibitory activity against PLK1. nih.gov
Furthermore, some pyrimidine derivatives have been investigated as inhibitors of D-dopachrome tautomerase (MIF2/DDT). nih.gov For instance, 4-Iodo-6-phenylpyrimidine (4-IPP) was one of the first discovered inhibitors of MIF2, acting by covalently binding to proline-1 of the enzyme and interfering with its tautomerase activity. nih.gov However, its potency was found to be low. nih.gov
The table below summarizes the identified molecular targets for pyrimidine derivatives related to 2(1H)-Pyrimidinethione, 4,6-diphenyl-.
| Molecular Target | Therapeutic Area | Key Findings |
| Phosphoinositide 3-kinases (PI3Ks) | Oncology | 4,6-diaryl-substituted pyrimidines show high inhibitory potency. nih.gov |
| Bromodomain-containing protein 4 (BRD4) | Oncology | Dual inhibition with PLK1 shows synergistic antitumor effects. nih.govmdpi.com |
| Polo-like kinase 1 (PLK1) | Oncology | A compound with two unsubstituted phenyl moieties demonstrated potent inhibition. nih.gov |
| D-dopachrome tautomerase (MIF2/DDT) | Oncology | 4-Iodo-6-phenylpyrimidine identified as an early, though low-potency, inhibitor. nih.gov |
Investigations into Antiproliferative Mechanisms
The antiproliferative activity of pyrimidine derivatives, including those structurally related to 2(1H)-Pyrimidinethione, 4,6-diphenyl-, has been a significant area of research. These compounds exert their effects through various mechanisms, primarily by targeting key proteins and pathways involved in cell cycle regulation and proliferation.
One of the primary mechanisms is the inhibition of protein kinases, which are often overexpressed in cancer cells and drive uncontrolled cell proliferation. nih.gov For example, the inhibition of Polo-like kinase 1 (PLK1) by certain pyrimidine derivatives leads to mitotic arrest and subsequent cell death. nih.gov PLK1 inhibitors typically target the ATP-binding site of the kinase, preventing its activity. nih.gov
Furthermore, the dual inhibition of BRD4 and PLK1 has emerged as a promising strategy. nih.govmdpi.com This dual-action mechanism can lead to a synergistic effect, enhancing the antiproliferative activity and inducing apoptosis in cancer cells. nih.gov
Studies on thieno[2,3-d]pyrimidine (B153573) derivatives have revealed their cytotoxic effects through various mechanisms, including the inhibition of thymidylate synthase. nih.gov Some of these derivatives have also been found to inhibit vascular endothelial growth factor (VEGF)/kinase insert domain-containing receptor (KDR) and platelet-derived growth factor (PDGF) receptor, which are crucial for angiogenesis and tumor growth. nih.gov
The antiproliferative effects of these compounds are often evaluated using cytotoxicity assays against various cancer cell lines. For instance, a chalcone (B49325) derivative, 4,6-diphenylpyrimidine-2-amine, which is closely related to the subject compound, exhibited potent antiproliferative effects against HeLa cells, with cell survival rates dropping to less than 5%. researchgate.net Similarly, certain thieno[2,3-d]pyrimidine derivatives have shown significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. nih.gov
The table below provides an overview of the antiproliferative mechanisms and activities of related pyrimidine derivatives.
| Mechanism | Target Cell Line(s) | Observed Effect |
| Inhibition of PLK1 | Various cancer cell lines | Mitotic arrest, cell death. nih.gov |
| Dual inhibition of BRD4 and PLK1 | Various cancer cell lines | Synergistic antitumor effects, increased apoptosis. nih.govmdpi.com |
| Inhibition of thymidylate synthase | - | Cytotoxic effects. nih.gov |
| Inhibition of VEGF/KDR and PDGF receptor | - | Inhibition of angiogenesis and tumor growth. nih.gov |
| General Cytotoxicity | HeLa cells | Cell survival rate <5% for 4,6-diphenylpyrimidine-2-amine. researchgate.net |
| Antiproliferative Activity | MCF-7, MDA-MB-231 | Significant activity by thieno[2,3-d]pyrimidine derivatives. nih.gov |
Other Bioactivity Research
Beyond their well-documented anticancer properties, pyrimidine derivatives, including those analogous to 2(1H)-Pyrimidinethione, 4,6-diphenyl-, have been explored for a wide range of other biological activities. nih.govresearchgate.net
Anticonvulsant Activity: The pyrimidine nucleus is a component of compounds that have shown anticonvulsant properties. nih.govresearchgate.net While specific studies on 4,6-diphenyl-2(1H)-pyrimidinethione are limited, related adenosine (B11128) analogs have demonstrated dose-dependent anticonvulsant effects in various seizure models. nih.gov These effects are believed to be mediated through the activation of adenosine A1 receptors, leading to reduced neuronal excitability. nih.gov
Adenosine Receptor Antagonism: The interaction of pyrimidine derivatives with adenosine receptors is a key area of interest. nih.gov Some analogs have been identified as functional ligands for both A1 and A2A adenosine receptors. nih.gov
Anti-tubercular Activity: Several pyrimidine derivatives have been synthesized and evaluated for their anti-tubercular potential. nih.govnih.gov For example, a series of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones showed significant activity against Mycobacterium tuberculosis. nih.gov Thiazole (B1198619) derivatives containing a phenyl ring, which share some structural features with the subject compound, have also exhibited good anti-tubercular activities. nih.gov
Xanthine (B1682287) Oxidase Inhibition: Pyrimidine-based compounds have been investigated as inhibitors of xanthine oxidase, an enzyme involved in the metabolism of purines to uric acid. nih.govnih.gov For instance, pyrazolopyrimidine-based inhibitors have shown potent, competitive inhibition of this enzyme. nih.gov This activity is relevant in the context of managing hyperuricemia and related conditions. nih.govnih.gov
The following table summarizes the other reported bioactivities of related pyrimidine derivatives.
| Bioactivity | Key Findings |
| Anticonvulsant | Adenosine analogs show dose-related effects, likely via A1 receptor activation. nih.gov |
| Adenosine Receptor Interaction | Some derivatives are functional ligands for both A1 and A2A receptors. nih.gov |
| Anti-tubercular | Phenyl-substituted dihydropyrido[2,3-d]pyrimidines and thiazole derivatives show significant activity. nih.govnih.gov |
| Xanthine Oxidase Inhibition | Pyrazolopyrimidine-based compounds are potent competitive inhibitors. nih.gov |
Biochemical Pathway Interrogation
The investigation of how 2(1H)-Pyrimidinethione, 4,6-diphenyl- and its analogs interact with biochemical pathways is central to understanding their therapeutic potential. A significant focus has been on pathways critical to cancer cell survival and proliferation.
The PI3K/Akt signaling pathway is a primary area of interrogation. As previously mentioned, 4,6-diaryl-substituted pyrimidines are known to inhibit PI3Ks, which are key components of this pathway. nih.gov Inhibition of PI3K disrupts downstream signaling, affecting cell growth, proliferation, and survival.
The mitotic pathway is another crucial target. The dual inhibition of BRD4 and PLK1 by certain pyrimidine derivatives directly interferes with cell cycle progression, particularly during mitosis. nih.gov PLK1 is essential for multiple stages of mitosis, and its inhibition leads to mitotic arrest and apoptosis. nih.gov BRD4 plays a role in the transcription of genes necessary for mitosis, and its inhibition can sensitize cancer cells to PLK1 inhibitors. nih.govmdpi.com
In the context of anticonvulsant activity, the adenosinergic signaling pathway is of interest. Adenosine analogs with a pyrimidine core have been shown to modulate neuronal excitability, likely through their interaction with adenosine receptors, which are part of a key inhibitory pathway in the central nervous system. nih.gov
For anti-tubercular activity, the specific biochemical pathways targeted within Mycobacterium tuberculosis by pyrimidine derivatives are an active area of research to elucidate their precise mechanism of action. nih.govnih.gov
Enzyme Inhibition Studies
Enzyme inhibition is a primary mechanism through which many pyrimidine derivatives exert their biological effects.
Kinase Inhibition: As discussed, phosphoinositide 3-kinases (PI3Ks) and Polo-like kinase 1 (PLK1) are significant enzyme targets. nih.govnih.gov Inhibition of these kinases disrupts cellular signaling and division. For instance, a pyrimidine derivative with two unsubstituted phenyl moieties was found to be a potent inhibitor of PLK1, with an IC₅₀ value of 0.02 µM, which is equipotent to the reference drug volasertib. nih.gov
Xanthine Oxidase Inhibition: Several pyrazolopyrimidine-based compounds have been identified as potent competitive inhibitors of xanthine oxidase. nih.gov One such compound, 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine, exhibited an IC₅₀ value of 0.600 µM, which is more potent than the standard inhibitor allopurinol (B61711) (IC₅₀ = 0.776 µM). nih.gov
D-dopachrome Tautomerase (MIF2/DDT) Inhibition: 4-Iodo-6-phenylpyrimidine was identified as an inhibitor of MIF2, although with low potency (IC₅₀ > 100 µM). nih.gov
The table below presents data from enzyme inhibition studies for related pyrimidine derivatives.
| Enzyme | Inhibitor Type | Inhibitor Example | IC₅₀ Value |
| Polo-like kinase 1 (PLK1) | Pyrimidine derivative with two unsubstituted phenyl moieties | - | 0.02 µM nih.gov |
| Xanthine Oxidase | 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | Competitive | 0.600 µM nih.gov |
| Xanthine Oxidase | Allopurinol (standard) | Competitive | 0.776 µM nih.gov |
| D-dopachrome Tautomerase (MIF2/DDT) | 4-Iodo-6-phenylpyrimidine | - | > 100 µM nih.gov |
Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net Structure-activity relationship (SAR) studies are therefore crucial for optimizing the therapeutic efficacy of these compounds.
For antiproliferative activity , the substitution pattern on the pyrimidine core plays a significant role. In a series of 4,6-diarylpyrimidin-2-amine derivatives, the nature of the aryl groups at the C4 and C6 positions was found to be critical for their activity. researchgate.net For instance, in a study of dual BRD4/PLK1 inhibitors, a compound with two unsubstituted phenyl moieties at these positions showed potent PLK1 inhibitory activity. nih.gov However, the introduction of a 4-methoxyphenyl (B3050149) group at these positions led to a decrease in activity. nih.gov
In the context of xanthine oxidase inhibition , SAR studies on pyrazolopyrimidine-based inhibitors revealed that the presence of a mercapto group at the C6 position is important for potent inhibition. nih.gov For example, 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine was found to be the most potent inhibitor in the series studied. nih.gov
For anti-tubercular activity , the presence of a phenyl group appears to be a favorable structural feature. nih.gov In a series of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones, compounds with specific substitutions on the phenyl ring exhibited the highest activity. nih.gov
The following table summarizes key SAR findings for related pyrimidine derivatives.
| Biological Activity | Favorable Structural Features | Unfavorable Structural Features |
| Antiproliferative (PLK1 Inhibition) | Unsubstituted phenyl moieties at C4 and C6. nih.gov | 4-methoxyphenyl group at C4 and C6. nih.gov |
| Xanthine Oxidase Inhibition | Mercapto group at C6 of the pyrazolopyrimidine core. nih.gov | - |
| Anti-tubercular Activity | Phenyl group at C5 of the dihydropyrido[2,3-d]pyrimidine core. nih.gov | - |
Advanced Applications in Chemical Sciences
Catalytic Applications
The pyrimidine (B1678525) thione scaffold is a cornerstone for developing novel catalytic systems, serving both as a versatile ligand for metal catalysts and as a component in organocatalytic transformations.
While specific catalytic applications of 2(1H)-Pyrimidinethione, 4,6-diphenyl- metal complexes are an emerging field, the broader class of pyrimidine-2-thione derivatives has demonstrated significant potential as ligands in coordination chemistry. nih.govnih.gov These compounds typically act as bidentate ligands, coordinating with metal ions through the exocyclic sulfur atom and one of the endocyclic nitrogen atoms, forming a stable four-membered chelate ring. asianpubs.org
Studies on analogous pyrimidine thiones, such as 1-(phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione and 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione, have shown the formation of stable complexes with a range of transition metals including palladium(II), rhodium(III), ruthenium(II), copper(II), and nickel(II). nih.govnih.govresearchgate.net The ligand coordinates in its thione form, and spectroscopic analysis confirms the involvement of the N and S donor atoms in complex formation. asianpubs.org This coordination behavior suggests that 2(1H)-Pyrimidinethione, 4,6-diphenyl- can be employed to construct novel metal complexes. The electronic properties and steric bulk of the diphenyl substituents can be expected to influence the stability, solubility, and catalytic activity of the resulting complexes, making them promising candidates for applications in areas like palladium-catalyzed cross-coupling reactions or other transition metal-catalyzed organic transformations. mdpi.com
Table 1: Coordination Behavior of Pyrimidine Thione Analogs
| Ligand Derivative | Metal Ions Complexed | Coordination Mode | Reference |
|---|---|---|---|
| 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione | Mo, W, Ru, Rh, Ir, Pd, Re, UO₂ | Bidentate (O, N donors) | nih.govnih.gov |
| 1-(Aryl)-4,4,6-trimethyl pyrimidine-2-thione | Cu, Mn, Co, Ni, Zn | Bidentate (N, S donors) | asianpubs.org |
| 1-(Phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thione | Cu, Mn, Ni, Co, Zn, Cd, Pd | Bidentate (N, S donors) | researchgate.net |
The synthesis of the 3,4-dihydropyrimidine-2(1H)-thione core, including the 4,6-diphenyl substituted variant, is frequently achieved through the Biginelli reaction. This multicomponent reaction, which combines an aldehyde, a β-dicarbonyl compound, and thiourea (B124793), has been a fertile ground for the application of organocatalysis. mdpi.com Various organocatalysts have been developed to improve the efficiency, yield, and environmental footprint of this transformation.
For instance, triphenylphosphine (B44618) (PPh₃) has been successfully employed as an organocatalyst for the Biginelli synthesis of dihydropyrimidinethiones under solvent-free conditions. researchgate.net The proposed mechanism involves the activation of the reactants by the phosphine (B1218219) catalyst. Additionally, Brønsted acidic ionic liquids have proven to be highly effective catalysts for this reaction, offering advantages such as mild reaction conditions, short reaction times, and high yields without the need for traditional organic solvents or metal catalysts. nih.gov These methods highlight the role of organocatalysis in the sustainable synthesis of 2(1H)-Pyrimidinethione, 4,6-diphenyl- and its derivatives. rsc.org
Table 2: Organocatalysts for Dihydropyrimidinethione Synthesis
| Catalyst Type | Specific Catalyst Example | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Phosphine | Triphenylphosphine (PPh₃) | Solvent-free | Improved yields over classic methods | researchgate.net |
| Brønsted Acidic Ionic Liquid | [Btto][p-TSA] | Solvent-free, 30-90 °C | High yields, short reaction times, environmentally friendly | nih.gov |
Photophysical Investigations and Fluorescent Properties
The extended π-system afforded by the two phenyl rings in conjunction with the pyrimidine core makes 2(1H)-Pyrimidinethione, 4,6-diphenyl- a molecule of significant photophysical interest.
The fluorescence properties of molecules with intramolecular charge transfer (ICT) character, such as pyrimidine derivatives, are often highly sensitive to the solvent environment. chemrxiv.org This phenomenon, known as solvatochromism, manifests as a shift in the absorption or fluorescence emission spectra with changes in solvent polarity. nih.gov For related pyrimidine derivatives, a bathochromic (red) shift is typically observed in both absorption and fluorescence spectra as the solvent polarity increases. nih.gov This is attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents.
Studies on structurally analogous thieno[3,4-d]pyrimidin-4(1H)-one have demonstrated a pronounced sensitivity to the solvent, with a tenfold decrease in fluorescence quantum yield when moving from an aqueous solution to acetonitrile. chemrxiv.org This quenching in less polar environments suggests that the solvent plays a critical role in mediating the radiative and non-radiative decay pathways of the excited state. rsc.org Therefore, the photophysical behavior of 2(1H)-Pyrimidinethione, 4,6-diphenyl- is expected to be tunable by altering the solvent, a property that is highly valuable for the design of environmental sensors and smart materials.
The quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters that define the efficiency and dynamics of the emission process. For derivatives closely related to the target compound, such as 4,6-substituted di-(phenyl) pyrimidin-2-amines, significant fluorescence has been observed. Absolute quantum yields for these amine analogs can range from 8.11% to as high as 71.00% in dimethylformamide (DMF), with corresponding fluorescence lifetimes measured between 0.8 and 1.5 nanoseconds. researchgate.net
However, the introduction of a thione (C=S) group in place of an amine or oxo group dramatically alters the photophysical landscape. Thionation is known to promote intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). nsf.gov This process efficiently quenches fluorescence. For example, thieno[3,4-d]pyrimidin-4(3H)-thione, a related thiopyrimidine, is essentially non-fluorescent but populates a long-lived triplet state with high efficiency, leading to the generation of singlet oxygen with a quantum yield of approximately 80%. rsc.org This makes such compounds effective heavy-atom-free photosensitizers. rsc.org This strong evidence suggests that 2(1H)-Pyrimidinethione, 4,6-diphenyl-, while possessing a fluorophore backbone, will likely exhibit a very low fluorescence quantum yield and instead function as an efficient triplet-state generator.
Table 3: Photophysical Data for Related Pyrimidine Derivatives
| Compound Class | Parameter | Value | Solvent | Reference |
|---|---|---|---|---|
| 4,6-di-(phenyl) pyrimidin-2-amines | Quantum Yield (ΦF) | 8.11% - 71.00% | DMF | researchgate.net |
| Fluorescence Lifetime (τ) | 0.8 - 1.5 ns | DMF | researchgate.net | |
| Thieno[3,4-d]pyrimidin-4(3H)-thione | Singlet Oxygen Quantum Yield (ΦΔ) | ~80% | Aqueous/Acetonitrile | rsc.org |
Corrosion Inhibition Mechanisms
Pyrimidine thione derivatives are recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. The efficacy of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione, a close analog of the title compound, has been specifically investigated for the protection of mild steel and stainless steel. researchgate.net
The primary mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netekb.eg
The adsorption process is well-described by the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. researchgate.netekb.eg The inhibition arises from a combination of physical and chemical adsorption. Physisorption occurs via electrostatic interactions between the charged metal surface and the protonated inhibitor molecules. Chemisorption involves the sharing of electrons between the d-orbitals of the iron atoms and the lone pair electrons of the nitrogen and sulfur heteroatoms, as well as the π-electrons of the phenyl rings and the pyrimidine nucleus. researchgate.netiapchem.org The negative value of the Gibbs free energy of adsorption (ΔG°ads) calculated from experimental data confirms the spontaneous and stable nature of the adsorbed layer. iapchem.org
Table 4: Corrosion Inhibition Data for 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione Analog
| Parameter | Finding | Technique/Model | Reference |
|---|---|---|---|
| Inhibitor Type | Mixed-type | Potentiodynamic Polarization | researchgate.net |
| Adsorption Isotherm | Follows Langmuir Isotherm | Weight Loss / Electrochemical Data | researchgate.net |
| Adsorption Mechanism | Mixed physisorption and chemisorption | Thermodynamic Parameters (ΔG°ads) | iapchem.org |
| Controlling Factor | Charge transfer control | Electrochemical Impedance Spectroscopy (EIS) | electrochemsci.org |
Surface Adsorption Phenomena
The efficacy of 2(1H)-Pyrimidinethione, 4,6-diphenyl- and its derivatives as surface-active agents, particularly in the context of corrosion inhibition, is fundamentally linked to their ability to adsorb onto metal surfaces, forming a protective barrier. This adsorption process involves the displacement of water molecules and other corrosive species from the surface. The molecular structure of 4,6-diphenyl-2(1H)-pyrimidinethione is crucial to this phenomenon. It contains multiple active centers for adsorption, including nitrogen and sulfur heteroatoms, which possess lone pairs of electrons, and the π-electrons of the two phenyl rings and the pyrimidine ring. nih.govnih.gov
Research into closely related pyrimidine-2-thione derivatives, such as 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione (PTH), demonstrates that these compounds adsorb on metal surfaces, such as mild steel in acidic environments. researchgate.netrsc.org The adsorption process is a spontaneous event, characterized by negative values of the standard free energy of adsorption (ΔG°ads). These values provide insight into the nature of the interaction between the inhibitor molecule and the metal surface. Generally, ΔG°ads values around -20 kJ/mol or less are indicative of physisorption, an electrostatic interaction between charged molecules and the charged metal surface. Values of -40 kJ/mol or more negative suggest chemisorption, which involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. researchgate.net
Studies on pyrimidine derivatives show that their adsorption typically follows the Langmuir adsorption isotherm model. nih.govresearchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface. The adsorption of these compounds is influenced by the presence of heteroatoms (N, S, O) and aromatic rings, which are key to their inhibitory action. nih.gov The nitrogen and sulfur atoms can coordinate with the metal atoms, while the planar phenyl groups allow for stable adsorption via their π-electron systems. researchgate.net
Table 1: Thermodynamic Parameters for Adsorption of Pyrimidine-2-thione Derivatives on Mild Steel in 1.0 M H₂SO₄
| Compound | Concentration (M) | ΔG°ads (kJ/mol) | Adsorption Isotherm |
| 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione (PTH) | 5x10⁻⁵ | -39.14 | Langmuir |
| 4-(4-methylphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (PTM) | 5x10⁻⁵ | -39.84 | Langmuir |
| 4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione (PTMO) | 5x10⁻⁵ | -41.32 | Langmuir |
Data sourced from a study on pyrimidine-2-thione derivatives. researchgate.net
The data indicate that the adsorption mechanism for these pyrimidine thiones is comprehensive, involving a mixture of physical and chemical adsorption. researchgate.net The large negative values of ΔG°ads, particularly for the methoxy-substituted derivative (PTMO), point towards a strong interaction and the formation of a stable, protective inhibitor layer on the metal surface. researchgate.net
Electrochemical Analysis of Protective Layers
Electrochemical techniques are pivotal in evaluating the protective layers formed by 2(1H)-Pyrimidinethione, 4,6-diphenyl- and its analogs. Methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) provide quantitative data on the effectiveness of the adsorbed film in mitigating corrosion. rsc.org
Potentiodynamic polarization studies on mild steel in the presence of pyrimidine-2-thione derivatives reveal that these compounds act as mixed-type inhibitors. nih.govresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The addition of the inhibitor to the corrosive solution causes a significant decrease in the corrosion current density (icorr) and a slight shift in the corrosion potential (Ecorr). The reduction in icorr is a direct measure of the inhibitor's ability to slow the corrosion rate. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) is used to probe the properties of the inhibitor-metal interface. In a typical EIS experiment for a corrosion system, the Nyquist plots for an uninhibited metal in an acid solution show a single semicircle, representing the charge transfer resistance of the corrosion process. Upon addition of an inhibitor like a pyrimidine-2-thione derivative, the diameter of this semicircle increases significantly. researchgate.net This increase in diameter corresponds to a higher charge transfer resistance (Rct), indicating that the adsorbed inhibitor layer is impeding the flow of charge and thus inhibiting corrosion. The inhibition efficiency (%IE) can be calculated from both Rct and icorr values, with higher values denoting better protection. researchgate.netresearchgate.net
Table 2: Electrochemical Data for Mild Steel in 1.0 M H₂SO₄ With and Without Pyrimidine-2-thione Derivatives
| Inhibitor (Concentration) | Ecorr (mV vs SCE) | icorr (μA/cm²) | Rct (Ω cm²) | %IE (from PDP) | %IE (from EIS) |
| Blank | -481 | 1145 | 11.2 | - | - |
| PTH (5x10⁻⁵ M) | -495 | 58.4 | 425.5 | 94.9 | 97.4 |
| PTM (5x10⁻⁵ M) | -499 | 49.2 | 510.8 | 95.7 | 97.8 |
| PTMO (5x10⁻⁵ M) | -506 | 32.1 | 698.7 | 97.2 | 98.4 |
Data derived from studies on 4,6-disubstituted pyrimidine-2-thione derivatives. researchgate.net
The data clearly show a substantial decrease in corrosion current density and a marked increase in charge transfer resistance in the presence of the inhibitors. researchgate.net The high inhibition efficiencies, often exceeding 95%, underscore the formation of a robust and effective protective layer on the metal surface. researchgate.netrsc.org The structural features of 2(1H)-Pyrimidinethione, 4,6-diphenyl-, with its combination of sulfur and nitrogen atoms and extensive π-conjugation from the phenyl rings, provide the necessary electronic and steric properties for strong adsorption and the formation of a highly effective anticorrosive film. nih.govresearchgate.net
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of pyrimidine (B1678525) derivatives often involves methods that are not environmentally friendly. imist.ma Consequently, a significant future direction lies in the development of novel and sustainable synthetic methodologies for 2(1H)-Pyrimidinethione, 4,6-diphenyl-. Green chemistry principles are central to this endeavor, with a focus on minimizing waste, reducing energy consumption, and utilizing non-toxic reagents and solvents.
Recent advancements have highlighted the potential of microwave-assisted and ultrasound-assisted syntheses. These techniques have been shown to significantly reduce reaction times and improve yields for pyrimidine derivatives. mdpi.comnih.gov For instance, ultrasound-assisted synthesis of dihydropyrimidine-2-thiones has demonstrated a dramatic decrease in reaction time from hours to minutes, with a concurrent increase in product yield. nih.gov
Moreover, the exploration of eco-friendly catalysts is a promising avenue. Triphenylphosphine (B44618) has been identified as an efficient and recyclable catalyst for the synthesis of 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione, offering high yields and short reaction times under mild conditions. researchgate.net The use of heterogeneous catalysts, such as titanium dioxide nanoparticles (TiO2-NPs), also presents a green and efficient alternative for the synthesis of related pyrimidine thiones. tandfonline.com
Future research in this area will likely focus on:
The development of one-pot, multi-component reactions to streamline the synthesis process. researchgate.net
The use of water as a green solvent in synthetic protocols. nih.gov
The design and application of novel, reusable, and non-toxic catalysts. imist.ma
| Synthetic Method | Key Advantages | Reference |
| Ultrasound-Assisted Synthesis | Reduced reaction time, increased yield | nih.govnih.govnih.govresearchgate.net |
| Microwave-Assisted Synthesis | Rapid, efficient, improved yields | mdpi.comnih.govnih.govnih.govnih.govnih.gov |
| Triphenylphosphine Catalysis | Mild conditions, high yield, recyclable catalyst | researchgate.net |
| TiO2 Nanoparticle Catalysis | Eco-friendly, efficient | tandfonline.com |
Advanced Computational Prediction of Compound Properties and Activities
In silico methods are becoming indispensable in modern drug discovery and development. For 2(1H)-Pyrimidinethione, 4,6-diphenyl-, advanced computational techniques can provide valuable insights into its physicochemical properties, biological activities, and potential mechanisms of action, thereby guiding further experimental studies.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of pyrimidine derivatives with their biological activities. nih.govnih.govresearchgate.net These models can help in the rational design of new analogues with enhanced potency and selectivity. For example, QSAR studies on other pyrimidine derivatives have successfully identified key structural requirements for their antifungal and anticancer activities. nih.govresearchgate.net
Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure, molecular geometry, and reactivity of 2(1H)-Pyrimidinethione, 4,6-diphenyl-. jacsdirectory.commdpi.comresearchgate.net Such studies can provide information on the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and interaction with biological targets. nih.gov Molecular docking simulations can further predict the binding mode and affinity of the compound to specific protein targets, offering a molecular basis for its observed biological effects. nih.govresearchgate.net
Future computational research should focus on:
Developing robust QSAR models for predicting the diverse biological activities of 4,6-diphenyl-2-thioxopyrimidine derivatives. nih.gov
Utilizing DFT to explore the tautomeric forms and reactivity of the compound. jacsdirectory.commdpi.com
Performing molecular dynamics simulations to study the stability of the ligand-protein complexes predicted by docking.
Exploration of Undiscovered Reactivity Pathways
While the synthesis of the 2(1H)-Pyrimidinethione, 4,6-diphenyl- core is well-established, there remains a vast, underexplored landscape of its chemical reactivity. Future research should aim to uncover novel reaction pathways to generate a diverse library of derivatives with unique functionalities and potential biological activities.
One area of interest is the selective functionalization of the pyrimidine ring and the thione group. For instance, S-alkylation of the thione moiety has been reported for related dihydropyrimidine-2-thiones, leading to the formation of new derivatives with altered properties. nih.gov The exploration of various electrophiles for this reaction could yield a range of novel compounds.
Furthermore, the reactivity of the C-5 position of the pyrimidine ring, as well as the phenyl substituents, could be investigated. Reactions such as electrophilic aromatic substitution on the phenyl rings or functionalization of the C-5 position could lead to the synthesis of new chemical entities. The exploration of cycloaddition reactions involving the pyrimidine ring could also open up new avenues for creating complex heterocyclic systems.
Future directions in this area include:
Systematic investigation of the S-alkylation and S-acylation reactions of 2(1H)-Pyrimidinethione, 4,6-diphenyl-.
Exploration of C-H activation and functionalization at various positions of the molecule.
Investigation of the compound's potential as a building block in multicomponent reactions to construct more complex molecular architectures.
Deeper Elucidation of Biological Mechanisms and Specificity
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.govjuniperpublishers.comwjarr.com A critical future research direction is to move beyond preliminary screening and delve deeper into the specific molecular mechanisms by which 2(1H)-Pyrimidinethione, 4,6-diphenyl- exerts its biological effects.
Identifying the specific cellular targets of this compound is paramount. For instance, various pyrimidine derivatives have been shown to inhibit enzymes such as VEGFR-2 and PI3Ks, or to interact with tubulin. nih.govnih.govnih.gov Future studies should employ techniques like affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of 2(1H)-Pyrimidinethione, 4,6-diphenyl-.
Once a target is identified, detailed mechanistic studies will be necessary to understand how the compound modulates its function. This could involve enzymatic assays, cell-based reporter assays, and structural biology techniques to elucidate the precise binding interactions. Understanding the mechanism of action will be crucial for optimizing the compound's activity and minimizing off-target effects.
Key future research questions include:
What are the primary molecular targets of 2(1H)-Pyrimidinethione, 4,6-diphenyl- in various disease models?
How does the compound modulate the activity of its target(s) at the molecular level?
What are the downstream signaling pathways affected by the compound's activity?
Design and Synthesis of Advanced Research Probes and Tools
To facilitate the in-depth study of its biological functions, the development of advanced research probes and tools derived from 2(1H)-Pyrimidinethione, 4,6-diphenyl- is essential. These probes can be used to visualize the compound's localization within cells, identify its binding partners, and quantify its engagement with its target(s).
The synthesis of fluorescently labeled analogues of 2(1H)-Pyrimidinethione, 4,6-diphenyl- would enable real-time imaging of its subcellular distribution and dynamics. Biotinylated or photo-affinity labeled probes could be used for pull-down assays to identify interacting proteins. Furthermore, the development of clickable alkyne or azide (B81097) derivatives would allow for the use of bioorthogonal chemistry to study the compound's interactions in complex biological systems.
The design and synthesis of these probes will require careful consideration of the point of attachment of the label to ensure that the biological activity of the parent compound is retained. Structure-activity relationship (SAR) data will be invaluable in guiding the design of these molecules.
Future efforts in this area should focus on:
The rational design and synthesis of fluorescent, biotinylated, and photo-affinity labeled probes.
The development of clickable derivatives for bioorthogonal ligation.
The validation of these probes to ensure they retain the biological activity and target specificity of the parent compound.
Integration of High-Throughput Screening with Mechanistic Studies
High-throughput screening (HTS) offers a powerful approach for the rapid evaluation of large compound libraries to identify new lead molecules. dovepress.com In the context of 2(1H)-Pyrimidinethione, 4,6-diphenyl-, HTS can be utilized to screen a library of its derivatives against a wide range of biological targets and cellular models.
However, the true value of HTS is realized when it is integrated with detailed mechanistic studies. Hits identified from HTS campaigns should be followed up with secondary assays to confirm their activity and elucidate their mechanism of action. This integrated approach allows for a more efficient and effective drug discovery process, moving beyond simple hit identification to the development of well-characterized lead compounds.
Future research should aim to:
Develop and implement HTS assays for various disease-relevant targets to screen libraries of 4,6-diphenyl-2-thioxopyrimidine derivatives.
Establish a seamless workflow for hit validation and mechanistic characterization.
Utilize the data from HTS and mechanistic studies to inform the next cycle of compound design and synthesis, creating a feedback loop for lead optimization.
| Research Area | Focus | Key Techniques |
| Novel Synthesis | Green chemistry, efficiency | Microwave, Ultrasound, Novel catalysts |
| Computational Prediction | Properties, activity | QSAR, DFT, Molecular Docking |
| Reactivity Pathways | Derivatization, complexity | S-alkylation, C-H activation |
| Biological Mechanisms | Target identification, specificity | Proteomics, Enzymatic assays |
| Research Probes | Visualization, target engagement | Fluorescent and affinity labeling |
| HTS & Mechanistic Studies | Lead discovery, validation | High-throughput screening, Secondary assays |
Q & A
Basic: What safety protocols should be followed when handling 4,6-diphenyl-2(1H)-pyrimidinethione in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
- First Aid:
- Skin Contact: Wash immediately with soap and water; seek medical attention if irritation persists .
- Eye Exposure: Rinse with water for ≥15 minutes and consult a physician .
- Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Stability data suggest no decomposition under recommended conditions .
Basic: What synthetic methodologies are effective for preparing 4,6-diphenyl-2(1H)-pyrimidinethione?
Answer:
The compound can be synthesized via:
- Condensation Reactions: React thiourea with α,β-unsaturated ketones (e.g., chalcone derivatives) in ethanol under reflux. For example, analogs like 4,6-disubstituted pyrimidinethiones are formed by cyclizing thiourea with 1,3-diketones .
- Isothiocyanate Cyclization: Use diacetylketene N,S-acetals with phenylisothiocyanate in toluene under reflux to form 4-alkylthio-6-methyl derivatives. Yields can reach ~70% with optimized stoichiometry .
- Solvent Selection: Absolute ethanol or DMF is preferred for crystallization .
Advanced: How can synthesis of 4,6-diphenyl-2(1H)-pyrimidinethione be optimized for higher purity and yield?
Answer:
- Catalyst Use: Sodium methoxide (MeONa) in methanol promotes cyclization and reduces byproducts like thioureas .
- Reaction Monitoring: Employ TLC or HPLC to track intermediate formation (e.g., thioureas) and adjust reaction time (typically 4–6 hours) .
- Purification: Recrystallize from DMF or ethanol to remove unreacted starting materials. For derivatives, column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Advanced: What analytical techniques are essential for characterizing 4,6-diphenyl-2(1H)-pyrimidinethione?
Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm substitution patterns (e.g., phenyl group integration at δ 7.2–7.6 ppm) .
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (expected m/z ~296.1 for C16H12N2S) .
- IR Spectroscopy: Detect thione (C=S) stretches at ~1200–1250 cm⁻¹ and NH vibrations at ~3200 cm⁻¹ .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks for structural validation .
Advanced: How do substituents at the 4 and 6 positions affect the biological activity of 2(1H)-pyrimidinethione derivatives?
Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or chloro groups at these positions enhance antimicrobial activity by increasing electrophilicity .
- Aromatic Substituents: Bulky groups like phenyl improve lipid solubility, potentially boosting membrane penetration in antibacterial assays .
- Thione Reactivity: The C=S moiety facilitates hydrogen bonding with biological targets (e.g., enzyme active sites), as seen in dihydropyrimidine analogs .
Basic: What acute toxicity data are available for 4,6-diphenyl-2(1H)-pyrimidinethione?
Answer:
- LD50 (Mouse): Intraperitoneal administration of structurally similar pyrimidinethiones shows LD50 values ~200 mg/kg, indicating moderate toxicity .
- Irritation: Causes skin and eye irritation (GHS Category 2/2A); avoid direct exposure .
- Data Gaps: No chronic toxicity or ecotoxicity data are available. Researchers should conduct tiered testing (e.g., Ames test for mutagenicity) .
Advanced: How can researchers address the lack of chronic toxicity and environmental impact data for this compound?
Answer:
- In Vitro Assays: Use hepatic (HepG2) or renal (HEK293) cell lines to assess cytotoxicity (IC50) after 72-hour exposure .
- Computational Models: Apply QSAR tools like TEST (Toxicity Estimation Software Tool) to predict biodegradability and bioaccumulation potential .
- Ecotoxicology: Perform Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) .
Advanced: What strategies enhance the stability of 4,6-diphenyl-2(1H)-pyrimidinethione in solution?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
